3,4,5-Trimethoxyphenylacetonitrile

説明

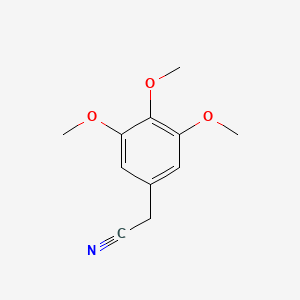

Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFJNTXCEQCDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057637 | |

| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13338-63-1 | |

| Record name | (3,4,5-Trimethoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013338631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13338-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GY2UD3JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethoxyphenylacetonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3,4,5-Trimethoxyphenylacetonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as 3,4,5-Trimethoxybenzyl cyanide, is a solid organic compound.[1][2] It serves as a key intermediate in the synthesis of various compounds, including the psychedelic phenethylamine, mescaline.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystalline solid | [1][5] |

| Melting Point | 75-79 °C | [2][5][6] |

| Boiling Point | 346.25°C (rough estimate) | [5] |

| Density | 1.1878 (rough estimate) | [5] |

| Refractive Index | 1.5100 (estimate) | [5] |

| Solubility | Soluble in methanol (B129727) and other common organic solvents like ethanol (B145695) and acetone.[1][5] Low solubility in water.[1] | [1][5] |

| Purity | Typically available in 97% purity. | [2][6] |

| CAS Number | 13338-63-1 | [2][7] |

| InChI Key | ACFJNTXCEQCDBX-UHFFFAOYSA-N | [2] |

| SMILES | COc1cc(CC#N)cc(OC)c1OC | [2] |

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzyl chloride with potassium cyanide.[3][4]

Procedure:

-

A mixture of 9 g of potassium cyanide in 35 ml of water and 60 ml of methanol is prepared.[4]

-

To this mixture, 9.7 g of 3,4,5-trimethoxybenzyl chloride is added.[4]

-

The reaction mixture is heated for 10 minutes at 90°C.[4]

-

The solvents are then partially removed under diminished pressure.[4]

-

The residue is extracted with 90 ml of ether in three portions.[4]

-

The combined ether extracts are washed with water and dried over sodium sulfate.[4]

-

After removing the drying agent, the ether is evaporated.[4]

-

Upon chilling, the residue yields scale-like crystals of this compound.[4]

-

Recrystallization from ether can be performed for further purification.[3][4]

This compound is utilized as an internal standard for the determination of vancomycin (B549263) in serum. The analytical method involves a direct and rapid solvent precipitation of protein.

Visualized Experimental Workflows

The following diagrams illustrate the synthesis pathway of this compound and its subsequent use in the synthesis of Mescaline.

Caption: Synthesis of this compound.

Caption: Synthesis of Mescaline from this compound.

Safety and Handling

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It is accompanied by the signal word "Warning".

Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and acids.[1][5] It should be stored locked up.[8]

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.[6]

Spectral Data

No information regarding the involvement of this compound in specific biological signaling pathways was identified in the search results. Its primary documented role is as a chemical intermediate in organic synthesis.

References

- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data – High Purity Bulk Supply [nj-finechem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Syntheses of mescaline [designer-drug.com]

- 4. bibliography.maps.org [bibliography.maps.org]

- 5. This compound CAS#: 13338-63-1 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxyphenylacetonitrile from 3,4,5-trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3,4,5-Trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, from 3,4,5-trimethoxybenzaldehyde (B134019). This document details both a multi-step synthesis involving the corresponding benzyl (B1604629) halide intermediate and a direct one-pot conversion from the aldehyde. The guide includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a crucial building block in the synthesis of several biologically active molecules, most notably the psychedelic phenethylamine, mescaline, and its analogs. The efficient synthesis of this nitrile from the readily available 3,4,5-trimethoxybenzaldehyde is of significant interest to the pharmaceutical and organic synthesis communities. This guide explores two primary methodologies for this conversion, providing the necessary data and procedures for their practical implementation.

Synthetic Strategies

Two principal synthetic pathways for the conversion of 3,4,5-trimethoxybenzaldehyde to this compound are discussed:

-

Multi-Step Synthesis via Benzyl Halide Intermediate: This classical approach involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide (typically chloride), which is then subjected to nucleophilic substitution with a cyanide salt.

-

One-Pot Synthesis from Aldehyde: This streamlined approach aims to convert the aldehyde directly to the nitrile in a single reaction vessel, typically through the formation of an intermediate aldoxime which is then dehydrated in situ.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Multi-Step Synthesis Data

| Step | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| 1. Reduction | 3,4,5-trimethoxybenzaldehyde | Lithium aluminum hydride | Anhydrous ether | 30 min | Reflux | 73 | [1] |

| 2. Chlorination | 3,4,5-trimethoxybenzyl alcohol | Concentrated Hydrochloric Acid | None | 4 h | Ice-cold to RT | 67 (overall for 2 steps) | |

| 3. Cyanation | 3,4,5-trimethoxybenzyl chloride | Potassium Cyanide | Water, Methanol | 10 min | 90 °C | 27 | [1] |

Table 2: One-Pot Synthesis (General Method) Data

| Catalyst/Reagent System | Substrate Scope | Solvent | Reaction Time | Temperature | Typical Yield Range (%) | Reference |

| Hydroxylamine (B1172632) Hydrochloride / Ferrous Sulfate (B86663) | Aromatic & Aliphatic Aldehydes | DMF | 3 - 6 h | Reflux | 90 - 95 | [2] |

| Hydroxylamine Hydrochloride / Sodium Sulfate (Microwave) | Aromatic & Aliphatic Aldehydes | Dry Media | 4.5 min | 560 W | 85 | [3] |

| Hydroxylamine Hydrochloride / Formic Acid | Aromatic Aldehydes | Formic Acid/Water | Not specified | Reflux | High | [4] |

Experimental Protocols

Multi-Step Synthesis via 3,4,5-Trimethoxybenzyl Chloride

This route involves three distinct experimental procedures.

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzyl Alcohol

-

Materials: 3,4,5-trimethoxybenzaldehyde, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether, 10% Sulfuric acid.

-

Procedure:

-

To a suspension of 4.6 g (0.12 mol) of lithium aluminum hydride in 200 ml of anhydrous ether, add a solution of 22.6 g (0.1 mol) of the methyl ester of 3,4,5-trimethoxybenzoic acid in 300 ml of ether over the course of 30 minutes.[1]

-

Carefully decompose the solid which forms with 50 ml of ice-water.[1]

-

After decantation of the ether, add 250 ml of ice-cold 10% sulfuric acid.[1]

-

Extract the product with 150 ml of ether.[1]

-

Combine the ether extracts, dry over sodium sulfate, and remove the ether by evaporation.[1]

-

The residue is distilled to yield 14.7 g (73%) of 3,4,5-trimethoxybenzyl alcohol.[1]

-

Step 2: Conversion of 3,4,5-Trimethoxybenzyl Alcohol to 3,4,5-Trimethoxybenzyl Chloride

-

Materials: 3,4,5-trimethoxybenzyl alcohol, Concentrated hydrochloric acid, Benzene (B151609), Sodium sulfate.

-

Procedure:

-

Shake a mixture of 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 ml of ice-cold concentrated hydrochloric acid vigorously until a homogeneous solution is obtained.[1]

-

Allow the mixture to stand for 4 hours, during which a gummy product will precipitate.[1]

-

Dilute the mixture with 100 ml of ice-water.[1]

-

Decant the aqueous layer and extract it with three 50-ml portions of benzene.[1]

-

Dissolve the gummy organic residue in the combined benzene extracts.[1]

-

Wash the benzene solution with water and dry over sodium sulfate. The benzene solution containing 3,4,5-trimethoxybenzyl chloride is used directly in the next step.[1] A 67% overall yield for the reduction and chlorination steps has been reported.

-

Step 3: Synthesis of this compound

-

Materials: 3,4,5-trimethoxybenzyl chloride solution in benzene, Potassium cyanide, Methanol, Diethyl ether, Sodium sulfate.

-

Procedure:

-

Prepare a mixture of 9 g of potassium cyanide in 35 ml of water and 60 ml of methanol.[1]

-

Add the benzene solution containing approximately 9.7 g of 3,4,5-trimethoxybenzyl chloride to the cyanide solution.[1]

-

Heat the mixture for 10 minutes at 90 °C.[1]

-

Partially remove the solvents under reduced pressure.[1]

-

Extract the residue with three 90 ml portions of ether.[1]

-

Wash the combined ether extracts with water and dry over sodium sulfate.[1]

-

Remove the ether by warming on a steam bath with a stream of air.[1]

-

Upon chilling, the residue yields crystalline this compound. Recrystallization from ether gives rectangular prisms with a yield of 2.5 g (27%).[1]

-

One-Pot Synthesis from 3,4,5-Trimethoxybenzaldehyde (General Protocol)

-

Materials: 3,4,5-trimethoxybenzaldehyde, Hydroxylamine hydrochloride, Anhydrous ferrous sulfate (or another suitable dehydrating agent/catalyst like formic acid or a solid support for microwave synthesis), Dimethylformamide (DMF) (or an appropriate solvent).

-

Proposed Procedure:

-

In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2-1.5 equivalents), and a catalytic amount of anhydrous ferrous sulfate (e.g., 10 mol%).

-

Add a suitable solvent, such as DMF.

-

Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Note: The specific reaction conditions (catalyst, solvent, temperature, and time) may require optimization for this particular substrate to achieve high yields.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental workflows described in this guide.

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of this compound from 3,4,5-trimethoxybenzaldehyde. The multi-step synthesis via the benzyl chloride intermediate is a well-established method with detailed, albeit sometimes low-yielding, protocols. The one-pot synthesis offers a more streamlined and potentially higher-yielding alternative, although specific conditions for this particular substrate require further optimization. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The provided data and protocols serve as a valuable resource for chemists in the fields of pharmaceutical development and organic synthesis.

References

Spectroscopic Analysis of 3,4,5-Trimethoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-trimethoxyphenylacetonitrile (CAS No: 13338-63-1), a key intermediate in pharmaceutical and organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is based on a closely related isomer and literature, the NMR and IR data are predicted values based on the chemical structure and data from analogous compounds, as direct experimental spectra were not available in the searched databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 6.7 | s | 2H | Ar-H |

| ~3.85 | s | 6H | 3,5-OCH₃ |

| ~3.80 | s | 3H | 4-OCH₃ |

| ~3.70 | s | 2H | -CH₂ -CN |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C -O (aromatic) |

| ~138 | C -O (aromatic) |

| ~125 | C -CH₂ (aromatic) |

| ~118 | -C N |

| ~106 | C -H (aromatic) |

| ~60 | 4-OC H₃ |

| ~56 | 3,5-OC H₃ |

| ~23 | -C H₂-CN |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940, ~2840 | Medium | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1590, ~1510 | Strong | C=C stretch (aromatic) |

| ~1240, ~1130 | Strong | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry Data (based on isomer 2,3,4-Trimethoxyphenylacetonitrile)

| m/z | Relative Intensity | Possible Fragment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 192 | Medium | [M - CH₃]⁺ |

| 149 | Medium | Fragmentation of methoxy (B1213986) groups |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width and a longer relaxation delay.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the FT-IR spectrometer.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation and introduction.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and determining the fragmentation pattern.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

In-Depth Technical Guide: Physicochemical Properties of 3,4,5-Trimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 3,4,5-Trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its physical properties, standardized experimental protocols for their determination, and visual workflows to support laboratory procedures.

Data Presentation

The physicochemical properties of this compound are summarized below.

Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment.

| Parameter | Value |

| Melting Point | 77-79 °C |

Solubility Profile

The solubility of this compound in various common laboratory solvents is presented below. This information is crucial for its use in chemical reactions, purification processes, and formulation development.

| Solvent | Solubility |

| Water | Insoluble[1] |

| Methanol | Soluble[2][3] |

| Ethanol | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary tube apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle (optional, for powdering the sample)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10-15°C below the expected melting point (around 65°C).

-

-

Measurement:

-

Begin heating the sample at a slow, controlled rate (approximately 1-2°C per minute) to ensure accurate measurement.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2°C).

-

Qualitative Solubility Determination

This protocol outlines a method for determining the qualitative solubility of this compound in various solvents.

Apparatus and Materials:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

This compound sample

-

Solvents to be tested (e.g., water, methanol, ethanol, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Sample Preparation:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

-

Solvent Addition:

-

Add 1 mL of the selected solvent to the test tube.

-

-

Mixing:

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a clean glass rod for approximately 30-60 seconds.

-

-

Observation:

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the resulting solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.

-

-

Reporting:

-

Record the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the melting point and solubility of this compound.

Caption: Experimental Workflow for Melting Point Determination.

Caption: Experimental Workflow for Qualitative Solubility Assessment.

References

The Core of Mescaline Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for the production of mescaline (3,4,5-trimethoxyphenethylamine). It includes detailed experimental protocols derived from established scientific literature, quantitative data to allow for comparative analysis of synthetic routes, and visualizations of both synthetic workflows and the primary signaling pathway of mescaline.

Key Starting Materials

The synthesis of mescaline can be initiated from several key starting materials, with the most prominent being 3,4,5-trimethoxybenzaldehyde (B134019), gallic acid, and syringaldehyde. The choice of starting material often depends on availability, cost, and the desired synthetic route.

-

3,4,5-Trimethoxybenzaldehyde: This is a direct precursor and a common starting point for several efficient synthetic routes to mescaline.

-

Gallic Acid: A more fundamental precursor that can be converted to key intermediates, such as 3,4,5-trimethoxybenzoic acid, before proceeding to mescaline.

-

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde): Another readily available natural product that can be methylated to yield 3,4,5-trimethoxybenzaldehyde.

Synthetic Pathways and Quantitative Data

Several synthetic strategies have been developed for the synthesis of mescaline. The following tables summarize the quantitative data for key reaction steps starting from the aforementioned materials.

Table 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Various Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzyl alcohol | Bromine, Methanol (B129727), 0°C | 3,4,5-Trimethoxybenzaldehyde | 80 | [1] |

| 3,4,5-Trimethoxybenzoyl chloride | 5% Palladium-barium sulfate (B86663), Hydrogen, Xylene, 150°C | 3,4,5-Trimethoxybenzaldehyde | 70.6 | [1][2] |

| Gallic Acid | 1. Methyl sulfate (methylation); 2. Phosphorus pentachloride; 3. Rosenmund reduction (Pd/BaSO4, H2) | 3,4,5-Trimethoxybenzaldehyde | 59 (from trimethylgalloyl chloride) | [3] |

| Syringaldehyde | Dimethyl sulfate, Sodium hydroxide (B78521), 70°C | 3,4,5-Trimethoxybenzaldehyde | 56 |

Table 2: Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde

| Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzaldehyde | Nitromethane, Cyclohexylamine (B46788), Acetic acid | β-Nitro-3,4,5-trimethoxystyrene | 18.5 g from 20 g starting material | [4] |

| β-Nitro-3,4,5-trimethoxystyrene | Lithium aluminum hydride, Diethyl ether | Mescaline | 2.1 g of HCl salt from 2.4 g nitrostyrene | [4] |

| 3,4,5-Trimethoxybenzaldehyde | Potassium cyanide, Acetic anhydride | 3,4,5-Trimethoxyacetylmandelonitrile | 82 | [1] |

| 3,4,5-Trimethoxy-β-nitrostyrene | Lithium aluminum hydride | Mescaline Hydrochloride | 89 | [3] |

Table 3: Synthesis of Mescaline from Gallic Acid

| Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzoic acid | Sodium hydroxide, Sodium carbonate, Methyl sulfate | Methyl 3,4,5-trimethoxybenzoate (B1228286) | 61 | [1][5] |

| Methyl 3,4,5-trimethoxybenzoate | Lithium aluminum hydride, Diethyl ether | 3,4,5-Trimethoxybenzyl alcohol | Not specified | [1][5] |

| 3,4,5-Trimethoxybenzyl alcohol | Concentrated Hydrochloric acid | 3,4,5-Trimethoxybenzyl chloride | Not specified | [1][5] |

| 3,4,5-Trimethoxybenzyl chloride | Potassium cyanide, Methanol/Water | 3,4,5-Trimethoxyphenylacetonitrile | Not specified | [1][5] |

| This compound | Lithium aluminum hydride, Diethyl ether | Mescaline | Not specified | [1][5] |

Experimental Protocols

Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde via Henry Reaction

This method, notably used by Alexander Shulgin, involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene.[4][6]

Step 1: Synthesis of β-Nitro-3,4,5-trimethoxystyrene

A solution of 20 g of 3,4,5-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.[4] The reaction mixture is then slowly diluted with 400 mL of water with vigorous stirring to precipitate the product. The yellow crystalline solid is collected by filtration, washed with water, and dried. Recrystallization from boiling methanol yields β-nitro-3,4,5-trimethoxystyrene.[4]

Step 2: Reduction of β-Nitro-3,4,5-trimethoxystyrene to Mescaline

To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of diethyl ether, a saturated solution of 2.4 g of β-nitro-3,4,5-trimethoxystyrene in diethyl ether is added continuously using a Soxhlet extractor.[4] After the addition is complete, the mixture is refluxed for an additional 48 hours. After cooling, the excess LAH is carefully quenched by the addition of 150 mL of 1.5 N sulfuric acid. The aqueous layer is separated, washed with diethyl ether, and then made basic with a concentrated sodium hydroxide solution. The liberated mescaline freebase is extracted with diethyl ether. The combined ethereal extracts are dried and the solvent is removed. The resulting oil is distilled under reduced pressure (120-130 °C at 0.3 mmHg) to give mescaline as a white oil. The hydrochloride salt can be prepared by dissolving the oil in isopropanol (B130326) and neutralizing it with concentrated hydrochloric acid.[4]

Synthesis of Mescaline from Gallic Acid

This pathway involves the initial conversion of gallic acid to a more direct precursor of mescaline.[1][5]

Step 1: Methylation of Gallic Acid to Methyl 3,4,5-Trimethoxybenzoate

To a solution of 100 g of 3,4,5-trimethoxybenzoic acid, 20 g of sodium hydroxide, and 55 g of sodium carbonate in 300 mL of water, 94 mL of methyl sulfate is added dropwise with stirring over 20 minutes. The reaction mixture is then refluxed for 30 minutes. Upon cooling, the crude ester precipitates and is collected.[1][5]

Step 2: Reduction to 3,4,5-Trimethoxybenzyl Alcohol

A solution of 22.6 g of methyl 3,4,5-trimethoxybenzoate in 300 mL of anhydrous ether is added over 30 minutes to a suspension of 4.6 g of lithium aluminum hydride in 200 mL of anhydrous ether. The resulting solid is carefully decomposed with ice-water, followed by the addition of ice-cold 10% sulfuric acid. The product is then extracted with ether.[1][5]

Step 3: Conversion to 3,4,5-Trimethoxybenzyl Chloride

A mixture of 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 mL of ice-cold concentrated hydrochloric acid is shaken vigorously until a homogenous solution is formed. After several hours, the product precipitates. The aqueous layer is decanted and extracted with benzene (B151609), and the gummy product is dissolved in the combined benzene extracts. The solution is then washed and dried.[1][5]

Step 4: Formation of this compound

A mixture of 9.7 g of 3,4,5-trimethoxybenzyl chloride, 9 g of potassium cyanide in 35 mL of water, and 60 mL of methanol is heated at 90°C for 10 minutes. The solvents are partially removed under reduced pressure, and the residue is extracted with ether.[1][5]

Step 5: Reduction to Mescaline

The final reduction of this compound to mescaline is achieved using lithium aluminum hydride in anhydrous ether, similar to the procedure described in section 3.1, step 2.[1][5]

Visualizations

Synthetic Workflow Diagrams

Caption: Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde.

Caption: Synthesis of Mescaline from Gallic Acid.

Mescaline Signaling Pathway

Mescaline's primary psychoactive effects are mediated through its interaction with the serotonergic system, specifically as a partial agonist at the 5-HT2A receptor.[6][7][8][9]

Caption: Mescaline's primary signaling cascade via the 5-HT2A receptor.

References

- 1. Syntheses of mescaline [designer-drug.com]

- 2. Mescaline - The Chemistry of the Plant Phenethylamine [The Alkaloids Vol III] - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. An Improved Synthesis of Mescaline from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Mescaline [mescaline.wiki]

- 5. A New Synthesis of Mescaline (M.U. Tsao) - [www.rhodium.ws] [erowid.org]

- 6. Mescaline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blossomanalysis.com [blossomanalysis.com]

The Lynchpin of Bioactive Scaffolds: A Technical Guide to 3,4,5-Trimethoxyphenylacetonitrile in Medicinal Chemistry

For Immediate Release

Shanghai, China – December 21, 2025 – In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3,4,5-Trimethoxyphenylacetonitrile (CAS No. 13338-63-1) has emerged as a cornerstone intermediate, prized for its versatile reactivity and the inherent pharmacological significance of its core structure. This technical guide offers an in-depth exploration of the role of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive resource on its application, synthesis, and the biological activities of its derivatives.

The 3,4,5-trimethoxyphenyl (TMP) moiety, the central feature of this acetonitrile (B52724), is a well-established pharmacophore found in a multitude of natural and synthetic compounds. Its presence is particularly prominent in the realm of oncology, where it serves as a crucial component of potent tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, a fundamental process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. The nitrile group of this compound provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems and other advanced molecular architectures.

I. Synthetic Utility and Key Transformations

This compound is a versatile precursor in the synthesis of numerous bioactive molecules. The nitrile functionality can be readily converted into other key functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. These transformations open pathways to a diverse range of molecular scaffolds.

A common synthetic strategy involves the reduction of the nitrile to form 2-(3,4,5-trimethoxyphenyl)ethan-1-amine. This amine can then be used as a nucleophile to construct various heterocyclic rings or to form amide linkages, generating libraries of compounds for biological screening. While many published synthetic routes for TMP-containing drugs may start from the more readily available 3,4,5-trimethoxybenzaldehyde, the acetonitrile provides an alternative and valuable pathway for creating the foundational carbon-nitrogen bond.

II. Application in the Synthesis of Anticancer Agents

The primary application of this compound in medicinal chemistry is as a key building block for anticancer agents, particularly those targeting tubulin. The TMP group is a classic "A-ring" motif that anchors these molecules into the colchicine-binding site of β-tubulin.

Tubulin Polymerization Inhibition

A significant body of research focuses on synthesizing heterocyclic compounds that feature the 3,4,5-trimethoxyphenyl group. These compounds, often developed through multi-step syntheses, have demonstrated potent antiproliferative activity against a range of cancer cell lines. The general mechanism involves the inhibition of microtubule formation, which is critical for the mitotic spindle assembly during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[1][2]

The following workflow illustrates a generalized synthetic pathway from this compound to a generic bioactive heterocyclic compound targeting tubulin.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and tubulin polymerization inhibitory activities of various heterocyclic compounds that incorporate the 3,4,5-trimethoxyphenyl moiety, a structural feature directly provided by precursors like this compound.

Table 1: In Vitro Cytotoxicity of 3,4,5-Trimethoxyphenyl Derivatives

| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-Pyrimidine | 4a | HCT-116 (Colorectal) | >10 | [3] |

| 4b | HOP-92 (NSCLC) | >10 (86.28% GI) | [3] | |

| 4h | SK-BR-3 (Breast) | >10 (46.14% GI) | [3] | |

| Selenophene | 7i | Huh7 (Liver) | 0.080 | [2] |

| 7i | MCF-7 (Breast) | 0.12 | [2] | |

| 7i | SGC-7901 (Gastric) | 0.11 | [2] | |

| Triazolylthioacetamide | 8b | MCF-7 (Breast) | <0.1 | [4] |

| 8j | HeLa (Cervical) | 0.05 | [4] | |

| 8o | HeLa (Cervical) | 0.16 | [4] | |

| Pyrrole | 4 | MCF-7 (Breast) | 0.0096 | [5] |

| 4 | HCT116 (Colorectal) | 0.018 | [5] | |

| 4 | BX-PC3 (Pancreatic) | 0.017 | [5] | |

| Benzoxazole | 4d | MGC-803 (Gastric) | 0.45 | [1] |

| 1,2,4-Triazole | 4e | MCF-7 (Breast) | 7.79 | [6] |

| 4f | MCF-7 (Breast) | 10.79 | [6] | |

| 4l | MCF-7 (Breast) | 13.20 | [6] |

IC₅₀: Half-maximal inhibitory concentration. GI: Growth Inhibition percentage at 10 µM.

Table 2: Tubulin Polymerization Inhibitory Activity

| Compound Class | Compound ID | IC₅₀ (µM) | Reference |

| Benzoxazole | 4d | 3.35 | [1] |

| Triazolylthioacetamide | 8b | 5.9 | [4] |

| Pyrrole | 4 | 0.41 | [5] |

| Selenophene | 7i | - (Effective Inhibition Shown) | [2] |

IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%. Combretastatin A-4 (CA-4) is often used as a positive control.

III. Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for many anticancer agents derived from this compound is the inhibition of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, these compounds prevent the assembly of α,β-tubulin heterodimers into microtubules. This leads to a cascade of cellular events culminating in apoptosis.

IV. Experimental Protocols

General Procedure for Cytotoxicity (MTT) Assay

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Compound Addition: Add various concentrations of the test compound or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

V. Conclusion

This compound stands as a pivotal starting material in medicinal chemistry, offering a direct route to the pharmacologically significant 3,4,5-trimethoxyphenyl scaffold. Its synthetic versatility allows for the creation of diverse libraries of compounds, particularly heterocyclic molecules with potent anticancer activity. The data presented herein underscore the importance of the TMP moiety in the design of tubulin polymerization inhibitors. This technical guide provides a foundational resource to aid researchers in the strategic use of this compound for the discovery and development of next-generation therapeutic agents.

References

- 1. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 3,4,5-Trimethoxyphenylacetonitrile

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetonitrile

Introduction

This compound, also known as 3,4,5-trimethoxybenzyl cyanide, is a significant chemical intermediate in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring a trimethoxylated phenyl ring attached to an acetonitrile (B52724) group, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical chemical pathways.

Discovery and History

The synthesis of this compound was notably detailed in a 1951 paper by Makepeace U. Tsao published in the Journal of the American Chemical Society.[1] The work was part of a broader effort to develop a new and simpler synthesis for the psychoactive alkaloid, mescaline. In this context, this compound was a key intermediate, formed from 3,4,5-trimethoxybenzyl chloride, and subsequently reduced to form mescaline (β-(3,4,5-trimethoxyphenyl)-ethylamine). This early application in the synthesis of a well-known phenethylamine (B48288) highlighted its utility as a building block in the preparation of biologically active compounds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | References |

| CAS Number | 13338-63-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2][4] |

| Molecular Weight | 207.23 g/mol | [2][4] |

| Melting Point | 77-79 °C | [2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Synonyms | 3,4,5-Trimethoxybenzyl cyanide | [4] |

| Solubility | Soluble in methanol | [3] |

| EC Number | 236-388-5 | [2] |

| MDL Number | MFCD00001912 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. The most historically significant and well-documented method starts from 3,4,5-trimethoxybenzyl chloride. An alternative reported method involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with hippuric acid.

Synthesis from 3,4,5-Trimethoxybenzyl Chloride

This protocol is adapted from the 1951 synthesis of mescaline by Tsao.[1] The overall workflow involves the conversion of a benzyl (B1604629) chloride to the corresponding nitrile via nucleophilic substitution with a cyanide salt.

References

Methodological & Application

Application Notes and Protocols for 3,4,5-Trimethoxyphenylacetonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4,5-trimethoxyphenylacetonitrile as a versatile intermediate in the synthesis of various pharmaceutical agents. The unique structural characteristics of this compound, particularly the 3,4,5-trimethoxyphenyl moiety, make it a valuable building block in drug discovery and development.

Application Note 1: Synthesis of the Antibacterial Agent Trimethoprim (B1683648)

This compound serves as a precursor to 3,4,5-trimethoxybenzaldehyde, a crucial intermediate in the synthesis of Trimethoprim. Trimethoprim is a potent inhibitor of bacterial dihydrofolate reductase (DHFR) and is widely used as an antibacterial agent, often in combination with sulfamethoxazole.

The synthetic route involves the conversion of the nitrile to the aldehyde, followed by condensation and cyclization reactions to form the pyrimidine (B1678525) ring of Trimethoprim.

Logical Workflow: From Intermediate to Active Pharmaceutical Ingredient

The following diagram illustrates the synthetic pathway from this compound to Trimethoprim.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim selectively inhibits bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a precursor for nucleotide synthesis. This ultimately disrupts bacterial DNA synthesis and cell proliferation.[1]

Application Note 2: Synthesis of the Psychedelic Compound Mescaline

This compound is a direct precursor to Mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid. The synthesis involves the reduction of the nitrile group to a primary amine.

Mechanism of Action: Serotonin (B10506) Receptor Agonism

Mescaline's psychedelic effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors in the brain.[2][3][4] This interaction leads to alterations in perception, mood, and cognition.

Application Note 3: The 3,4,5-Trimethoxyphenyl Moiety in Anticancer Drug Development

The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore in the development of anticancer agents, particularly those that target tubulin polymerization. This structural motif is found in several natural and synthetic compounds that inhibit the formation of microtubules, which are essential for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Compounds containing the 3,4,5-trimethoxyphenyl moiety can bind to the colchicine (B1669291) binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of Mescaline from this compound

This protocol details the reduction of the nitrile to the corresponding primary amine.

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Ice-water

-

Sulfuric acid

Procedure:

-

Suspend 0.85 g of lithium aluminum hydride powder in 150 ml of anhydrous diethyl ether in a suitable reaction vessel equipped with a stirrer.

-

In a separate flask, dissolve 2.0 g of this compound in 150 ml of anhydrous diethyl ether.

-

Add the this compound solution to the LAH suspension over a period of 15 minutes with continuous stirring.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Carefully add 10 ml of ice-water dropwise to quench the reaction.

-

Slowly add a mixture of 10 g of sulfuric acid in 40 ml of water.

-

The resulting product, mescaline, can be isolated and purified using standard extraction and crystallization techniques.

Yield: 27%

Quantitative Data

Table 1: Synthesis Yields for Trimethoprim and Intermediates

| Reaction Step | Starting Material | Product | Reagents | Yield (%) |

| Synthesis of 3,4,5-Trimethoxybenzaldehyde from 3,4,5-Trimethoxytoluene | 3,4,5-Trimethoxytoluene | 3,4,5-Trimethoxybenzaldehyde | Co(OAc)2–Mn(OAc)2 | High |

| Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde (Method 1) | 3,4,5-Trimethoxybenzaldehyde | Trimethoprim | 3,3'-(phenylenedi-imino)dipropanenitrile, Guanidine | 60-83% |

| Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde (Method 2) | 3,4,5-Trimethoxybenzaldehyde | Trimethoprim | 3-hydroxypropionitrile, Guanidine carbonate | 95% |

Table 2: Biological Activity of Trimethoprim and its Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| Trimethoprim | hDHFR | 55.26 |

| Benzamide Derivative JW2 | hDHFR | 4.72 - 20.17 |

| Benzamide Derivative JW8 | hDHFR | 4.72 - 20.17 |

| Methotrexate (Reference) | hDHFR | 0.08 |

Table 3: Binding Affinities of Mescaline for Serotonin Receptors

| Receptor | Binding Affinity (Ki, µM) |

| 5-HT1A | Moderate |

| 5-HT2A | Moderate |

| 5-HT2C | Moderate |

| 5-HT2B | Lower |

| TAAR1 | 3.3 |

References

- 1. psychedelicreview.com [psychedelicreview.com]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 3,4,5-Trimethoxyphenylacetonitrile

Abstract

This document provides detailed experimental protocols for the chemical reduction of 3,4,5-trimethoxyphenylacetonitrile to its corresponding primary amine, 2-(3,4,5-trimethoxyphenyl)ethanamine, a compound commonly known as mescaline.[1][2][3][4][5] Two primary methods are presented: reduction using lithium aluminum hydride (LAH) and catalytic hydrogenation. These protocols are intended for researchers, scientists, and drug development professionals. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This compound is a key intermediate in the synthesis of mescaline and its analogs.[1][2][3] The successful reduction of the nitrile group to an amine is a critical step in obtaining the desired phenethylamine (B48288) derivative. This document outlines two effective methods for this conversion, providing detailed procedures, reagent quantities, and reaction conditions to ensure reproducibility.

Data Presentation

The following tables summarize the quantitative data for the two presented reduction protocols.

Table 1: Reagents and Quantities for Lithium Aluminum Hydride (LAH) Reduction [4][5]

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| This compound | 207.23 | 2.0 g | 0.00965 | 1.0 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 0.85 g | 0.0224 | 2.32 |

| Anhydrous Ether | 74.12 | 300 mL | - | - |

| Sulfuric Acid (H₂SO₄) | 98.08 | 10 g | - | - |

| Water | 18.02 | 10 mL (quench) + 40 mL | - | - |

Table 2: Reagents and Quantities for Catalytic Hydrogenation [2][5]

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| 3,4,5-Trimethoxyacetylmandelonitrile* | 265.26 | 22 g | 0.0829 | 1.0 |

| Palladium Black | 106.42 | 3 g | - | Catalyst |

| Glacial Acetic Acid | 60.05 | 275 mL | - | - |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - | - |

| Hydrogen Gas | 2.02 | 2 atm | - | - |

*Note: The available protocol for catalytic hydrogenation starts from 3,4,5-trimethoxyacetylmandelonitrile, which is a precursor to this compound. The reduction conditions are applicable to the nitrile as well.

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LAH)

This protocol is adapted from the method described by Makepeace U. Tsao.[3][4][5]

Materials:

-

This compound

-

Lithium aluminum hydride (LAH) powder

-

Anhydrous ether

-

Sulfuric acid

-

Concentrated sodium hydroxide (B78521) solution

-

Stick potassium hydroxide

-

Ice

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 0.85 g of lithium aluminum hydride powder in 150 mL of anhydrous ether.

-

Dissolve 2.0 g of this compound in 150 mL of anhydrous ether.

-

With continuous stirring, add the solution of this compound to the LAH suspension over a period of 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes.

-

Carefully quench the reaction by slowly adding 10 mL of ice-water dropwise.

-

Next, add a mixture of 10 g of sulfuric acid in 40 mL of water at a moderate rate.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Treat the aqueous layer with a concentrated sodium hydroxide solution until it is strongly basic.

-

Extract the liberated brown oil with three 30 mL portions of ether.

-

Combine the ether extracts, wash once with water, and dry over stick potassium hydroxide.

-

The final product, 2-(3,4,5-trimethoxyphenyl)ethanamine, is obtained after evaporation of the ether.

Protocol 2: Catalytic Hydrogenation

This protocol describes a general method for the reduction of a related nitrile precursor and can be adapted for this compound.[2][5]

Materials:

-

This compound

-

Palladium black

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Potassium carbonate

-

Hydrogen gas source

-

High-pressure hydrogenation apparatus

Procedure:

-

In a high-pressure hydrogenation apparatus, suspend 3 g of palladium black in a mixture of 75 mL of glacial acetic acid and 5 mL of concentrated sulfuric acid.

-

Dissolve 22 g of the nitrile starting material in 200 mL of glacial acetic acid.

-

Add the nitrile solution to the catalyst suspension with agitation at 18°C and under a hydrogen pressure of 2 atm.

-

Continue the hydrogenation until the calculated amount of hydrogen is absorbed (approximately 2.5 hours).

-

After the reaction is complete, add an amount of potassium carbonate equivalent to the sulfuric acid used to neutralize the acid.

-

Remove the acetic acid in vacuo.

-

Dissolve the residue in water and proceed with purification.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

References

- 1. Mescaline (3,4,5-Trimethoxyphenethylamine) [designer-drug.com]

- 2. Mescaline - The Chemistry of the Plant Phenethylamine [The Alkaloids Vol III] - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. A New Synthesis of Mescaline (M.U. Tsao) - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. bibliography.maps.org [bibliography.maps.org]

- 5. Syntheses of mescaline [designer-drug.com]

Application Notes and Protocols: Synthesis of Tubulin Polymerization Inhibitors Using 3,4,5-Trimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tubulin polymerization inhibitors utilizing 3,4,5-trimethoxyphenylacetonitrile as a key starting material. The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in numerous potent tubulin inhibitors, including the natural product combretastatin (B1194345) A-4. These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

The synthetic strategies outlined below focus on the Knoevenagel condensation, a versatile and efficient method for carbon-carbon bond formation, to couple this compound with various aromatic aldehydes. This approach allows for the generation of a diverse library of α-cyanostilbene derivatives, which are analogues of combretastatin A-4.

Signaling Pathways and Mechanisms

Tubulin inhibitors interfere with the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. By inhibiting tubulin polymerization, these agents cause a disruption of the microtubule network, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Application Notes and Protocols: The Strategic Use of 3,4,5-Trimethoxyphenylacetonitrile in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetonitrile, a versatile chemical intermediate, holds significant potential in the synthesis of advanced agrochemicals. Its unique structure, featuring a trimethoxybenzene ring, is a key pharmacophore that can impart desirable biological activity to target molecules. While its application in pharmaceutical synthesis is well-documented, its utility in the agrochemical sector, particularly as a precursor for insecticides and fungicides, is an area of growing interest.[1] This document provides detailed application notes and hypothetical experimental protocols to demonstrate the synthesis of a novel benzimidazole (B57391) fungicide from this compound, showcasing its potential as a valuable building block in the development of new crop protection agents.

Key Applications in Agrochemical Synthesis

The 3,4,5-trimethoxyphenyl moiety is a structural feature found in various biologically active compounds. In the context of agrochemicals, the incorporation of this group can influence the molecule's efficacy, metabolic stability, and mode of action. This compound serves as a strategic starting material for introducing this valuable pharmacophore. The nitrile functionality of this compound offers a versatile handle for a variety of chemical transformations, allowing for the construction of complex agrochemical scaffolds.

Hypothetical Application: Synthesis of a Novel Benzimidazole Fungicide

To illustrate the synthetic utility of this compound, a detailed protocol for the synthesis of a hypothetical benzimidazole fungicide, named "Trimethoxybenzofungin," is presented below. Benzimidazole fungicides are a well-established class of agrochemicals that act by inhibiting fungal cell division. This hypothetical synthesis demonstrates a plausible route to a novel active ingredient leveraging the unique structural features of this compound.

Experimental Protocols

Overall Synthetic Scheme:

The synthesis of "Trimethoxybenzofungin" from this compound is proposed as a two-step process:

-

Step 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)acetimidamide hydrochloride via the Pinner reaction.

-

Step 2: Condensation with 2-amino-4-chlorophenol to form the benzimidazole ring.

dot

References

Application Notes: Reduction of 3,4,5-Trimethoxyphenylacetonitrile to 2-(3,4,5-Trimethoxyphenyl)ethanamine using Lithium Aluminum Hydride

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a robust method for introducing an ethylamine (B1201723) moiety. The use of lithium aluminum hydride (LiAlH₄) is a classic and effective method for this conversion.[1][2][3] This application note details the specific reduction of 3,4,5-Trimethoxyphenylacetonitrile to 2-(3,4,5-Trimethoxyphenyl)ethanamine, a key intermediate in the synthesis of various compounds, including the psychoactive alkaloid mescaline.[4][5] The protocol described is based on the established procedure reported by Tsao, which offers a straightforward and efficient synthesis.[4][6]

Reaction Principle

Lithium aluminum hydride is a powerful reducing agent that donates hydride ions (H⁻). The reaction with a nitrile proceeds via a two-step nucleophilic addition of hydride to the electrophilic carbon of the nitrile group.[7][8] The initial addition forms an intermediate imine anion, which is then further reduced by a second equivalent of hydride to a dianion. Subsequent aqueous workup protonates the dianion to yield the final primary amine.[1][7][8]

Key Features

-

High Reactivity: LiAlH₄ is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles, esters, carboxylic acids, and amides.

-

Good Yields: The reduction of this compound to the corresponding primary amine generally proceeds in good yield.

-

Broad Applicability: This method is widely applicable to the reduction of various substituted phenylacetonitriles.

Safety Precautions

-

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

-

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

The quenching of the reaction should be performed carefully and at a low temperature to control the exothermic reaction and the evolution of hydrogen gas.

Quantitative Data Summary

The following table summarizes the quantitative data for the reduction of this compound with lithium aluminum hydride as described in the cited literature.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 2.0 g | [4][6] |

| Lithium Aluminum Hydride (LiAlH₄) | 0.85 g | [4][6] |

| Solvent | ||

| Anhydrous Ether | 300 ml (total) | [4][6] |

| Reaction Conditions | ||

| Addition time of nitrile solution | 15 minutes | [4][6] |

| Reaction time after addition | 15 minutes | [4][6] |

| Temperature | Not specified (likely room temperature) | [4][6] |

| Work-up Reagents | ||

| Ice-water | 10 ml | [4][6] |

| Sulfuric Acid (10 g in 40 ml water) | 50 ml | [4][6] |

| Concentrated Sodium Hydroxide (B78521) | To basify the aqueous layer | [4][6] |

| Extraction and Drying | ||

| Ether | 3 x 30 ml | [4][6] |

| Drying Agent | Stick Potassium Hydroxide | [4][6] |

Experimental Protocol

This protocol is adapted from the synthesis of mescaline reported by Makepeace U. Tsao.[4][6]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Reagents:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Ice

-

Sulfuric acid (H₂SO₄)

-

Concentrated sodium hydroxide (NaOH)

-

Stick potassium hydroxide (KOH)

-

Water

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 0.85 g of lithium aluminum hydride powder in 150 ml of anhydrous ether under an inert atmosphere.

-

Addition of Nitrile: Dissolve 2.0 g of this compound in 150 ml of anhydrous ether and add this solution to the dropping funnel. Add the nitrile solution to the stirred LiAlH₄ suspension over a period of 15 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at room temperature.

-

Quenching: Carefully add 10 ml of ice-water dropwise to the reaction mixture to quench the excess LiAlH₄. A vigorous reaction with the evolution of hydrogen gas will occur.

-

Acidification: Slowly add a mixture of 10 g of sulfuric acid in 40 ml of water to the reaction mixture.

-

Work-up: Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Basification and Extraction: Treat the aqueous layer with concentrated sodium hydroxide until it is strongly basic. Extract the liberated amine with three 30 ml portions of ether.

-

Drying and Isolation: Combine the ether extracts, wash once with water, and dry over stick potassium hydroxide. The final product, 2-(3,4,5-Trimethoxyphenyl)ethanamine, can be isolated by evaporation of the solvent.

Diagrams

Caption: Experimental workflow for the reduction of this compound.

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

References

- 1. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Syntheses of mescaline [designer-drug.com]

- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. Physiochemical pathway for cyclic dehydrogenation and rehydrogenation of LiAlH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Routes to 3,4-Diaryl-5-Aminopyrazoles Utilizing 3,4,5-Trimethoxyphenylacetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-diaryl-5-aminopyrazoles, with a specific focus on leveraging 3,4,5-trimethoxyphenylacetonitrile as a key starting material. These compounds are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.

Introduction

3,4-Diaryl-5-aminopyrazoles represent a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biological activities. Notably, certain derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The synthetic strategy outlined herein focuses on a reliable and adaptable two-step process involving the formation of a β-ketonitrile intermediate followed by a cyclization reaction with hydrazine (B178648). The incorporation of the 3,4,5-trimethoxyphenyl moiety is a common strategy in the design of kinase inhibitors, aiming to interact with specific binding pockets in the target protein.

General Synthetic Strategy

The synthesis of 3,4-diaryl-5-aminopyrazoles from this compound follows a two-step reaction sequence:

-

Acylation of this compound: This step involves the formation of a key β-ketonitrile intermediate, 2-aryl-3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile. This is typically achieved through a Claisen condensation reaction with an appropriate aryl ester in the presence of a strong base. Alternatively, acylation can be performed using an aryl acid chloride.

-

Cyclization with Hydrazine: The resulting β-ketonitrile undergoes a cyclocondensation reaction with hydrazine hydrate (B1144303) to yield the final 3,4-diaryl-5-aminopyrazole. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

This protocol describes a general procedure for the Claisen condensation to form the β-ketonitrile intermediate. The choice of aryl ester will determine the "Aryl" substituent at the 3-position of the final pyrazole.

Materials:

-

This compound

-

Aryl ester (e.g., methyl benzoate, methyl 4-methoxybenzoate)

-

Strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or N,N-dimethylformamide (DMF))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) and the aryl ester (1.1 equivalents) in anhydrous THF (20 mL).

-

Add the solution of the acetonitrile (B52724) and ester dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is approximately 7.

-

Partition the mixture between ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure β-ketonitrile.

Protocol 2: Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)-5-aminopyrazole

This protocol describes the cyclization of the β-ketonitrile intermediate with hydrazine hydrate.

Materials:

-

2-Aryl-3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile (from Protocol 1)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (B145695) or acetic acid

-

Water

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 equivalent) in ethanol (20 mL).

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-